
4-(2-Benzofuran-1-YL)butan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Benzofuran-1-YL)butan-1-OL is a chemical compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a benzofuran ring attached to a butanol chain, making it a unique and versatile compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Benzofuran-1-YL)butan-1-OL can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents . Another method includes the use of palladium-catalyzed cross-coupling reactions under ambient conditions . Additionally, the hydroalkoxylation reaction of ortho-alkynylphenols catalyzed by indium (III) halides can also yield benzofuran derivatives .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale synthesis using efficient and cost-effective methods. For example, the use of palladium nanoparticles as catalysts in Sonogashira cross-coupling reactions allows for the recycling and reuse of the catalyst without significant loss of activity . This method is advantageous for industrial applications due to its scalability and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-Benzofuran-1-YL)butan-1-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form corresponding ketones or aldehydes, and it can be reduced to form alcohols or hydrocarbons . Substitution reactions, such as halogenation or alkylation, can also be performed on the benzofuran ring .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hypervalent iodine reagents, palladium catalysts, and indium (III) halides . Reaction conditions typically involve ambient temperatures and the use of organic solvents such as acetonitrile or toluene .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions yield ketones or aldehydes, while reduction reactions produce alcohols or hydrocarbons . Substitution reactions result in halogenated or alkylated benzofuran derivatives .
Wissenschaftliche Forschungsanwendungen
4-(2-Benzofuran-1-YL)butan-1-OL has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, benzofuran derivatives are known for their anti-tumor, antibacterial, and anti-oxidative activities .
Wirkmechanismus
The mechanism of action of 4-(2-Benzofuran-1-YL)butan-1-OL involves its interaction with specific molecular targets and pathways. Benzofuran derivatives can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These effects make benzofuran compounds valuable in the treatment of cardiac arrhythmias and other cardiovascular conditions .
Vergleich Mit ähnlichen Verbindungen
4-(2-Benzofuran-1-YL)butan-1-OL can be compared with other benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share similar structural features but differ in their biological activities and applications. For example, psoralen and 8-methoxypsoralen are used in the treatment of skin diseases like cancer and psoriasis, while angelicin has antimicrobial properties . The unique structure of this compound allows it to exhibit distinct biological activities and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
105952-37-2 |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
4-(2-benzofuran-1-yl)butan-1-ol |
InChI |
InChI=1S/C12H14O2/c13-8-4-3-7-12-11-6-2-1-5-10(11)9-14-12/h1-2,5-6,9,13H,3-4,7-8H2 |
InChI-Schlüssel |
CQFSHTPKTFEMOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=COC(=C2C=C1)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


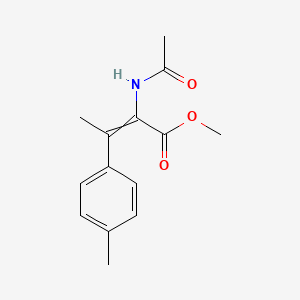
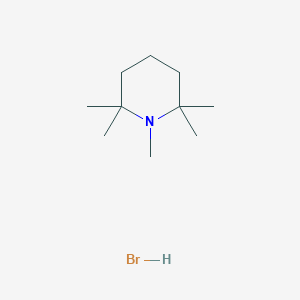
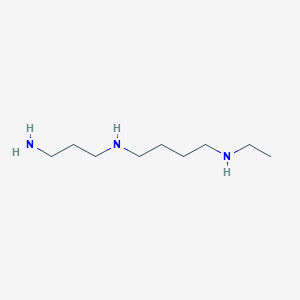

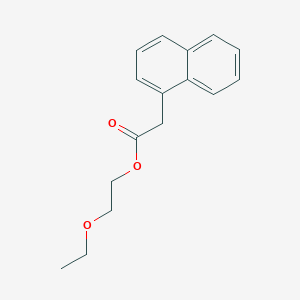
![Ethyl 1H-benzo[G]indole-3-carboxylate](/img/structure/B14335738.png)
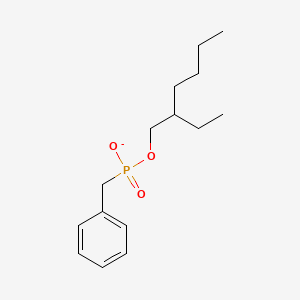
![(5E)-5-({4-[Butyl(ethyl)amino]-2-methylphenyl}imino)quinolin-8(5H)-one](/img/structure/B14335752.png)
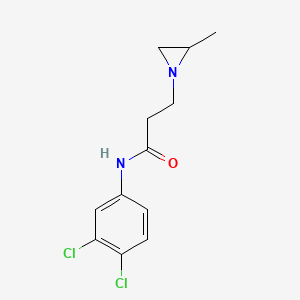
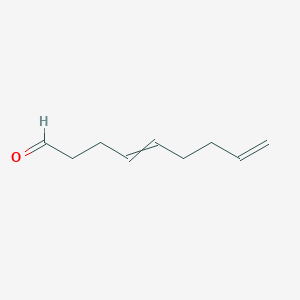

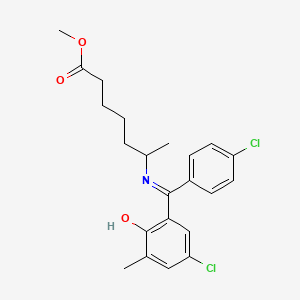
![Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol](/img/structure/B14335792.png)

